N-[(Benzyloxy)carbonyl]-L-leucyl-L-alaninamide
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Overview
Description
N-[(Benzyloxy)carbonyl]-L-leucyl-L-alaninamide is a synthetic peptide derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the N-terminal of the peptide chain. This compound is often used in peptide synthesis and serves as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-leucyl-L-alaninamide typically involves the following steps:
Protection of the Amino Group: The amino group of L-leucine is protected using benzyl chloroformate (Cbz-Cl) to form N-benzyloxycarbonyl-L-leucine.
Coupling Reaction: The protected L-leucine is then coupled with L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the protecting group under mild acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-leucyl-L-alaninamide undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions.
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) is commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Major Products
Hydrolysis: Produces free amino acids.
Oxidation: Yields aldehydes or carboxylic acids.
Reduction: Results in the removal of the benzyloxycarbonyl group, yielding the free peptide.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-L-leucyl-L-alaninamide has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-leucyl-L-alaninamide involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and proteins, influencing their activity and function.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with similar protective groups and applications.
N-benzyloxycarbonyl-L-proline: Used as an inhibitor of prolidase and in peptide synthesis.
N-benzyloxycarbonyl-L-serine benzyl ester: Employed as a building block in peptide synthesis.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-leucyl-L-alaninamide is unique due to its specific sequence and protective group, which confer distinct chemical properties and reactivity. Its ability to serve as a versatile building block in peptide synthesis and its applications in various fields highlight its importance.
Properties
CAS No. |
62074-75-3 |
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Molecular Formula |
C17H25N3O4 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C17H25N3O4/c1-11(2)9-14(16(22)19-12(3)15(18)21)20-17(23)24-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3,(H2,18,21)(H,19,22)(H,20,23)/t12-,14-/m0/s1 |
InChI Key |
SGQQEHYZSPWMOR-JSGCOSHPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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